![molecular formula C8H12N2O2S B1358448 (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine CAS No. 782436-54-8](/img/structure/B1358448.png)
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine
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Overview
Description
“(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine” is a chemical compound with the molecular formula C7H10N2O2S . It is also known as 4-(Methylsulphonyl)phenylhydrazine hydrochloride . The compound is an off-white to light yellow crystalline powder .
Synthesis Analysis
The compound can be synthesized from 4-Methylsulfonylaniline . In a study, a series of 2-(4-methylsulfonyl phenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis
The IUPAC name of the compound is 1-[4-(methylsulfonyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were found to have antimicrobial and anti-inflammatory activities .Physical And Chemical Properties Analysis
The compound is an off-white to light yellow crystalline powder . It has a molecular weight of 222.7 . The boiling point is 202 degrees Celsius (dec.) .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine”:
Cyclooxygenase Inhibition
This compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which could have implications for anti-inflammatory drug development .
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have shown moderate to good levels of antimicrobial activity and are being explored for anti-inflammatory applications .
Protein Chemical Synthesis
Protein or peptide hydrazides, like this compound, are useful intermediates for protein chemical synthesis, particularly in hydrazide-based native chemical ligation (NCL) .
Heterocyclic Synthesis
Cyanoacetohydrazides derived from such compounds are used in heterocyclic synthesis to form various types of heterocycles, including five-, six-, seven-, and eight-membered rings .
Cancer Treatment
Indole derivatives of this compound are being researched for their application in treating cancer cells and other disorders .
Propellants and Explosives
Traditionally, hydrazine derivatives have been used in the development of propellants and explosives due to their high reactivity .
Polymers and Pharmaceuticals
These derivatives are also applied in the synthesis of polymers and pharmaceuticals, expanding their utility beyond traditional applications .
Water Treatment and Agriculture
Their use extends to water treatment processes and agricultural products, showcasing their versatility in various industries .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX-2 by (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine leads to a decrease in the production of pro-inflammatory mediators. This results in anti-inflammatory effects, which can be beneficial in conditions such as arthritis and other inflammatory diseases .
properties
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine |
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